molecular formula C11H17N5 B8334050 2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine

2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine

Cat. No. B8334050
M. Wt: 219.29 g/mol
InChI Key: SUFCBJACXCDJKL-UHFFFAOYSA-N
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Patent
US08476275B2

Procedure details

3.84 g (17.0 mmol) of tin(II) chloride dihydrate were added to a solution of 530 mg (2.13 mmol) of 2-(4-allylpiperazin-1-yl)-5-nitropyrimidine from Example 16.1 in 20 ml of methanol and, after that, the reaction mixture was heated at reflux for 1 hour. After the solvent had been evaporated to dryness, the residue was treated with saturated aqueous sodium chloride solution and then made alkaline using dilute aqueous sodium hydroxide solution. After that, the aqueous reaction mixture was extracted with ethyl acetate. The solid which had precipitated out was filtered off with suction. The phases were then separated and the aqueous phase was extracted in each case twice with ethyl acetate and dichloromethane. After the combined organic phases had been dried over sodium sulfate, the drying agent had been filtered off and the solvent had been evaporated down to dryness, 220 mg (46% of theory) of the title compound were obtained.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[CH2:6]([N:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][N:16]=2)[CH2:11][CH2:10]1)[CH:7]=[CH2:8]>CO>[CH2:6]([N:9]1[CH2:10][CH2:11][N:12]([C:15]2[N:20]=[CH:19][C:18]([NH2:21])=[CH:17][N:16]=2)[CH2:13][CH2:14]1)[CH:7]=[CH2:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
530 mg
Type
reactant
Smiles
C(C=C)N1CCN(CC1)C1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after that, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the solvent had been evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was treated with saturated aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
After that, the aqueous reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid which had precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
The phases were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted in each case twice with ethyl acetate and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the combined organic phases had been dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent had been filtered off
CUSTOM
Type
CUSTOM
Details
the solvent had been evaporated down to dryness, 220 mg (46% of theory) of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(C=C)N1CCN(CC1)C1=NC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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